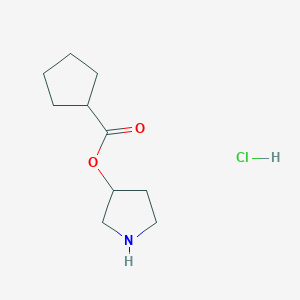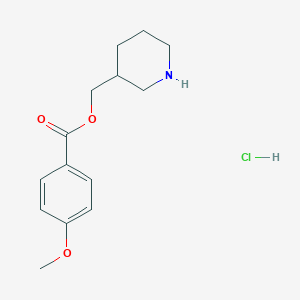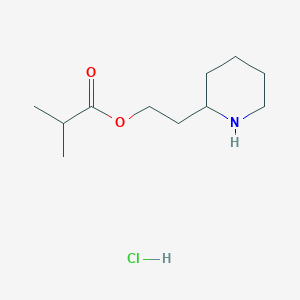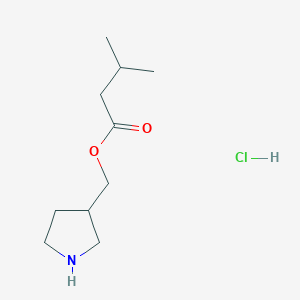![molecular formula C10H17N3 B1397424 2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1250444-05-3](/img/structure/B1397424.png)
2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Übersicht
Beschreibung
The compound “2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a type of pyrazine compound. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used as building blocks in organic synthesis and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of similar pyrazine compounds often involves reactions like the Suzuki–Miyaura coupling . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides . In the case of pyrazine compounds, the reaction often proceeds via the formation of intermediates .Molecular Structure Analysis
The molecular structure of pyrazine compounds can be analyzed using techniques like X-ray diffraction . This allows for the determination of the shape of the molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis
Pyrazine compounds can undergo a variety of chemical reactions. For example, a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate can lead to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine compounds can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectrum can provide information about the structure of the molecule .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The pyrazine derivatives have been studied for their potential antibacterial properties. For instance, triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities against bacteria such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicates that certain moieties attached to the pyrazine nucleus can enhance antibacterial effectiveness .
Photosynthesis Inhibition
Some pyrazine compounds have been tested for their ability to inhibit photosynthesis. This application is particularly relevant in the development of herbicides. The inhibitory activity is quantified using IC50 values, which measure the concentration needed to inhibit photosynthesis by 50% .
Antimycobacterial and Antifungal Activities
Pyrazine derivatives have also been evaluated for their antimycobacterial and antifungal activities. These properties make them candidates for developing new treatments against mycobacterial infections, such as tuberculosis, and fungal infections .
Nonlinear Optical Properties
Pyrazine compounds have been used in the synthesis of metal complexes with interesting optical properties. For example, a Zn(II) complex synthesized using a pyrazine ligand exhibited nonlinear optical properties, which are valuable in photonics and optoelectronics .
Wirkmechanismus
The mechanism of action of pyrazine compounds can vary depending on their structure and the specific reaction they are involved in. For example, in the Suzuki–Miyaura coupling, the reaction involves an oxidative addition step where palladium donates electrons to form a new Pd-C bond, and a transmetalation step where the organic groups are transferred from boron to palladium .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-6-8-7-11-4-5-13(8)12-9/h6,11H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYQOHGGHGVONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)


![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)
![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)
![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)

